(R)-AR-13503: A Technical Guide to a Dual Rho Kinase and Protein Kinase C Inhibitor
(R)-AR-13503: A Technical Guide to a Dual Rho Kinase and Protein Kinase C Inhibitor
(R)-AR-13503 is a potent small molecule inhibitor targeting both Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase C (PKC). As the active metabolite of the ophthalmic drug Netarsudil, (R)-AR-13503 has garnered significant interest within the scientific community for its potential therapeutic applications in ocular diseases characterized by pathological angiogenesis and increased vascular permeability. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
(R)-AR-13503, systematically named (S)-α-(aminomethyl)-4-(hydroxymethyl)-N-(isoquinolin-6-yl)benzeneacetamide, is the active form of Netarsudil (AR-13324) following in vivo hydrolysis.[1][2] Its chemical and physical properties are summarized in the tables below for easy reference.
| Identifier | Value |
| IUPAC Name | (S)-α-(aminomethyl)-4-(hydroxymethyl)-N-(isoquinolin-6-yl)benzeneacetamide[3] |
| Synonyms | AR-13503, Netarsudil Metabolite AR-13503[4] |
| CAS Number | 1254032-16-0[5] |
| Molecular Formula | C₁₉H₁₉N₃O₂[4][6] |
| Molecular Weight | 321.37 g/mol [4][5][6] |
| Chemical Structure Identifiers | Value |
| SMILES | O=C(NC1=CC2=C(C=NC=C2)C=C1)--INVALID-LINK--C3=CC=C(CO)C=C3[3] |
| InChI | InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1[4][6] |
| InChIKey | LTXBFJFJUIJOQE-GOSISDBHSA-N[3][4][6] |
Pharmacological Properties and Mechanism of Action
(R)-AR-13503 exerts its biological effects through the dual inhibition of the ROCK and PKC signaling pathways, both of which are implicated in cellular processes relevant to ocular pathophysiology.[5][7]
Inhibition of Angiogenesis
(R)-AR-13503 has demonstrated potent anti-angiogenic properties. In a key in vitro study, it inhibited human umbilical vein endothelial cell (HUVEC) tube formation with a half-maximal inhibitory concentration (IC₅₀) of 21 nM.[7] This effect is critical in diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), where abnormal blood vessel growth contributes to vision loss.
Enhancement of Retinal Pigment Epithelium (RPE) Barrier Function
The compound has also been shown to enhance the barrier function of the retinal pigment epithelium. In studies using primary porcine RPE cells, treatment with 400 nM (R)-AR-13503 resulted in a 200% increase in transepithelial resistance (TER), indicating a tightening of the cellular junctions that form the outer blood-retinal barrier.[7]
In Vivo Efficacy
Preclinical studies in a mouse model of oxygen-induced retinopathy, a model for proliferative diabetic retinopathy, have shown that intraperitoneal administration of (R)-AR-13503 at 1.25 mg/kg once daily for five days significantly inhibited neovascularization.[8] Furthermore, a sustained-release intravitreal implant of (R)-AR-13503 has been developed to provide prolonged delivery of the drug to the posterior segment of the eye.[9]
| Pharmacological Parameter | Value | Assay |
| IC₅₀ (HUVEC Tube Formation) | 21 nM | In vitro |
| RPE Barrier Enhancement | 200% increase in TER at 400 nM | Ex vivo |
| In vivo Efficacy | Significant inhibition of neovascularization at 1.25 mg/kg/day | Mouse model of oxygen-induced retinopathy |
Signaling Pathways
The therapeutic effects of (R)-AR-13503 are attributed to its modulation of the RhoA/ROCK and PKC signaling cascades.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton. In the context of ocular physiology, inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure. In the retina, ROCK inhibition can prevent the breakdown of the blood-retinal barrier and inhibit pathological angiogenesis.
PKC Signaling in Angiogenesis
Protein Kinase C is a family of serine/threonine kinases involved in various signal transduction pathways, including those activated by vascular endothelial growth factor (VEGF). VEGF is a key driver of angiogenesis. By inhibiting PKC, (R)-AR-13503 can interfere with the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.
Experimental Protocols
Detailed methodologies for key in vitro and ex vivo assays used to characterize the activity of (R)-AR-13503 are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in an appropriate basal medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.
-
Treatment: Add (R)-AR-13503 at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Analysis: Visualize and quantify the formation of tube-like networks using a microscope and appropriate image analysis software. Parameters such as total tube length, number of junctions, and number of loops can be measured.
Ex Vivo Choroidal Sprouting Assay
This assay evaluates angiogenesis from choroidal explants.
Methodology:
-
Explant Preparation: Euthanize C57BL/6J mice and enucleate the eyes. Dissect the posterior segment and carefully isolate the choroid-RPE-sclera complex. Cut the complex into small pieces (approximately 1x1 mm).
-
Embedding: Place the choroidal explants into wells of a 24-well plate containing solidified Matrigel.
-
Culture and Treatment: Add endothelial cell growth medium to the wells. Treat the explants with various concentrations of (R)-AR-13503.
-
Incubation: Culture the explants for 5-7 days, changing the medium every 2 days.
-
Analysis: Quantify the area of sprouting neovessels from the edge of the explant using imaging software.
Retinal Pigment Epithelium (RPE) Permeability Assay
This assay measures the integrity of the RPE barrier.
Methodology:
-
Cell Culture: Culture primary porcine RPE cells on Transwell inserts until a confluent and polarized monolayer is formed. This typically takes 2-3 weeks.
-
TER Measurement: Measure the baseline transepithelial electrical resistance (TER) using an epithelial volt-ohm meter.
-
Treatment: Add (R)-AR-13503 to the apical and/or basolateral chambers of the Transwell inserts.
-
Incubation and Measurement: Incubate for a specified period and measure the TER at various time points to assess changes in barrier function. An increase in TER indicates an enhancement of the barrier.
Synthesis
The synthesis of (R)-AR-13503 is typically achieved as the active metabolite of Netarsudil. The synthesis of related isoquinolinamide ROCK inhibitors generally involves the coupling of a protected amino acid with 6-aminoisoquinoline. The final deprotection step yields the desired product. The stereochemistry is crucial for its activity and is established during the synthesis of the amino acid precursor.
Conclusion
(R)-AR-13503 is a promising dual inhibitor of ROCK and PKC with significant potential for the treatment of ocular diseases. Its well-characterized anti-angiogenic and barrier-enhancing properties, coupled with a developing understanding of its mechanism of action, make it a valuable tool for researchers in ophthalmology and drug discovery. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic applications of this compound.
References
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
